5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol
5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol
Brand Name:
Vulcanchem
CAS No.:
108261-07-0
VCID:
VC0041581
InChI:
InChI=1S/C12H15NO4/c1-13-4-8-7(9(14)5-13)3-10-12(11(8)15-2)17-6-16-10/h3,9,14H,4-6H2,1-2H3
SMILES:
CN1CC(C2=CC3=C(C(=C2C1)OC)OCO3)O
Molecular Formula:
C12H15NO4
Molecular Weight:
237.25 g/mol
5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol
CAS No.: 108261-07-0
Reference Standards
VCID: VC0041581
Molecular Formula: C12H15NO4
Molecular Weight: 237.25 g/mol
CAS No. | 108261-07-0 |
---|---|
Product Name | 5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol |
Molecular Formula | C12H15NO4 |
Molecular Weight | 237.25 g/mol |
IUPAC Name | 4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-8-ol |
Standard InChI | InChI=1S/C12H15NO4/c1-13-4-8-7(9(14)5-13)3-10-12(11(8)15-2)17-6-16-10/h3,9,14H,4-6H2,1-2H3 |
Standard InChIKey | WXIAEQCTLGPQCD-UHFFFAOYSA-N |
SMILES | CN1CC(C2=CC3=C(C(=C2C1)OC)OCO3)O |
Canonical SMILES | CN1CC(C2=CC3=C(C(=C2C1)OC)OCO3)O |
PubChem Compound | 13912214 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume